![molecular formula C16H18ClNO B2426800 (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride CAS No. 1258784-67-6](/img/structure/B2426800.png)
(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride
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Overview
Description
The compound is a derivative of cyclopropanamine, which is a type of organic compound containing a cyclopropane ring attached to an amine group . The “benzyloxy” and “phenyl” groups suggest the presence of a benzene ring, which is a common structure in many organic compounds .
Molecular Structure Analysis
The molecular structure would likely consist of a three-membered cyclopropane ring attached to an amine group, with a phenyl ring further substituted with a benzyloxy group .Chemical Reactions Analysis
Cyclopropanamines can participate in various chemical reactions, particularly those involving the amine group. The benzyloxyphenyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
1. Synthesis Techniques
- Cyclopropanation Methods : Research on titanium-mediated cyclopropanation of (benzyloxy)acetonitrile using unsaturated Grignard reagents has provided insights into the synthesis of constrained lysine derivatives (Forcher et al., 2015).
2. Conformational and Structural Analysis
- NMR Spectroscopy Applications : Studies involving N-unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines have utilized ring closure and NMR spectroscopy for conformational analysis of benzoxazaphosphinine 2-oxides (Kivelä et al., 2005).
3. Medicinal Chemistry
- Enzyme Inhibition Studies : Research on the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety has explored their antimicrobial and anti-inflammatory potential (Kendre et al., 2015).
4. Biochemical Investigations
- Gene Modulation and Enzyme Activity : Studies on the enantiomers of benzoylamino-tranylcypromine, including hydrochlorides of cyclopropylamine derivatives, have explored their impact on gene expression and enzyme inhibition, particularly LSD1 and MAO enzymes (Valente et al., 2015).
5. Theoretical and Computational Chemistry
- Oxidative Degradation Studies : Theoretical research using density functional theory has been conducted on the oxidative degradation of benzene, examining the role of cyclopropylamine derivatives in these processes (Olivella et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15-16H,10-11,17H2;1H/t15-,16+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDISEHAIAEVOK-IDVLALEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride |
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